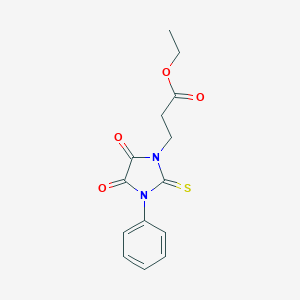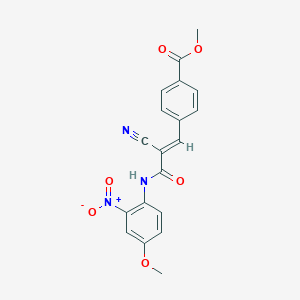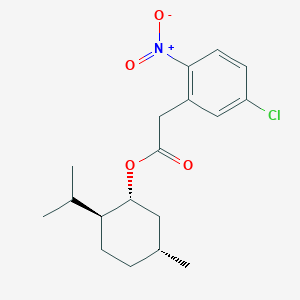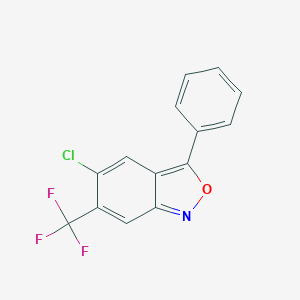
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate, also known as EPIT or ethyl pyruvate thiosemicarbazone, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a derivative of ethyl pyruvate, a molecule that has been studied extensively for its anti-inflammatory and antioxidant properties. EPIT has been shown to have similar properties, as well as anti-cancer and anti-microbial effects.
Wirkmechanismus
The mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate is not fully understood, but it is thought to involve the modulation of several key signaling pathways. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which is responsible for the induction of antioxidant enzymes. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has also been shown to induce apoptosis in cancer cells, possibly through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to have a variety of biochemical and physiological effects. In animal models of sepsis, Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to reduce inflammation and oxidative stress, as well as improve survival rates. In cancer cell lines, Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to induce apoptosis and inhibit cell proliferation. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has also been shown to have anti-microbial effects, inhibiting the growth of several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for use in experiments. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has also been shown to be non-toxic at therapeutic doses, making it a safe compound to work with. However, Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate. One area of interest is the potential use of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate for cancer treatment, as well as to identify the specific types of cancer that may be most responsive to Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate. Another area of interest is the potential use of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate in the treatment of bacterial infections. Further studies are needed to determine the efficacy of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate against a wider range of bacterial strains, as well as to determine the optimal dosing and administration of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate for bacterial infections. Finally, further studies are needed to fully elucidate the mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate, which will aid in the development of more targeted and effective therapeutic applications.
Synthesemethoden
The synthesis of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate involves the reaction of ethyl pyruvate with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with phenyl isothiocyanate to form the final product. The yield of this synthesis method is around 62%, making it a relatively efficient process.
Wissenschaftliche Forschungsanwendungen
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant effects, as well as anti-cancer and anti-microbial properties. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been tested in a variety of in vitro and in vivo models, including cancer cell lines, animal models of sepsis, and bacterial infections. These studies have shown promising results, indicating that Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate may be a useful therapeutic agent in the treatment of a variety of diseases.
Eigenschaften
Produktname |
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate |
|---|---|
Molekularformel |
C14H14N2O4S |
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
ethyl 3-(4,5-dioxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)propanoate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-11(17)8-9-15-12(18)13(19)16(14(15)21)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
HQXYEQJJYJYEAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B307080.png)
![[2-chloro-4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B307081.png)

![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307085.png)
![[4-(2-Cyano-3-{2-nitro-4-methoxyanilino}-3-oxo-1-propenyl)phenoxy]acetic acid](/img/structure/B307086.png)
![3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2-cyano-N-{3-nitrophenyl}acrylamide](/img/structure/B307088.png)
![4-[5-(2-Cyano-3-{3-nitroanilino}-3-oxo-1-propenyl)-2-furyl]benzoic acid](/img/structure/B307089.png)



![N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide](/img/structure/B307095.png)
![3-Acetyl-2-[3-(benzyloxy)phenyl]-5-(1-naphthyl)-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B307099.png)
![2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B307100.png)
![N-{5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B307102.png)